molecular formula C9H5BrClN B6263834 7-bromo-8-chloroisoquinoline CAS No. 2228152-61-0

7-bromo-8-chloroisoquinoline

Cat. No.: B6263834
CAS No.: 2228152-61-0
M. Wt: 242.5
InChI Key:
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Description

7-Bromo-8-chloroisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of 8-chloroisoquinoline using bromine in the presence of a suitable solvent like nitrobenzene. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted isoquinolines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

7-Bromo-8-chloroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 7-bromo-8-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • 7-Bromo-1-chloroisoquinoline
  • 8-Bromo-7-chloroisoquinoline
  • 6-Bromo-8-chloroisoquinoline

Comparison: 7-Bromo-8-chloroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

CAS No.

2228152-61-0

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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